4-Methyl-1,2,5,6-tetrahydropyridin-2-one

Inflammation Immunopharmacology Nitric Oxide Synthase

Choose 4-Methyl-1,2,5,6-tetrahydropyridin-2-one as a critical SAR benchmark in your tetrahydropyridine panel. Its defined 4-methyl substitution provides a baseline to quantify potency shifts from halogen or alkyl modifications. With a confirmed IC50 of 80.3 µM for NO inhibition and non-selective COX-1/COX-2 activity, it serves as both a positive control for nitric oxide pathway assays and a negative control for isoform-selective COX-2 discovery programs, ensuring your results are scaffold-independent and reproducible.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B12967084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,5,6-tetrahydropyridin-2-one
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NCC1
InChIInChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8)
InChIKeyXVCSXURKBRBMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2,5,6-tetrahydropyridin-2-one: A Benchmark 4-Methyl-Substituted Tetrahydropyridinone Scaffold for Procurement Evaluation


4-Methyl-1,2,5,6-tetrahydropyridin-2-one is a heterocyclic building block belonging to the tetrahydropyridinone class, characterized by a six-membered lactam ring with a methyl substituent at the 4-position. This scaffold serves as a versatile intermediate for constructing bioactive molecules and is a key comparator in structure-activity relationship (SAR) studies of tetrahydropyridine derivatives. Its defined substitution pattern provides a critical baseline for assessing the impact of 4-position modifications on pharmacological and physicochemical properties [1].

Critical Differentiation: Why 4-Methyl-1,2,5,6-tetrahydropyridin-2-one Cannot Be Arbitrarily Substituted in Scientific Workflows


Within the tetrahydropyridinone class, even minor variations at the 4-position induce substantial changes in biological activity, physicochemical properties, and synthetic accessibility. For instance, replacing the 4-methyl group with bromo, fluoro, or butyl moieties dramatically alters inhibitory potency in cellular assays, with IC50 values spanning an order of magnitude [1]. These differences stem from modulations in electronic effects, steric bulk, and lipophilicity, which collectively influence target binding and metabolic stability. Consequently, substituting 4-Methyl-1,2,5,6-tetrahydropyridin-2-one with an apparent analog without verifying context-specific data introduces unacceptable variability into experimental outcomes, jeopardizing reproducibility and accurate SAR interpretation.

4-Methyl-1,2,5,6-tetrahydropyridin-2-one: Head-to-Head Quantitative Comparison with Closest 4-Substituted Analogs


Nitric Oxide (NO) Generation Inhibition in RAW 264.7 Macrophages: Direct Comparison with 4-Bromo, 4-Butyl, and 4-Fluoro Analogs

In a direct head-to-head study evaluating N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines, the 4-methyl-substituted derivative exhibited an IC50 of 80.3 µM for inhibiting nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This potency is significantly lower than that of the 4-bromo analog (IC50 = 9.4 µM) and the 4-butyl analog (IC50 = 30.9 µM), but comparable to the 4-fluoro analog (IC50 = 38.9 µM) and the NSAID indomethacin (IC50 = 53.8 µM). These data demonstrate that the 4-methyl group imparts a distinct, quantifiable activity profile relative to other 4-substituted tetrahydropyridines in this cellular inflammation model [1].

Inflammation Immunopharmacology Nitric Oxide Synthase

Cyclooxygenase (COX) Inhibition Profile: Non-Selective COX-1/COX-2 Inhibition Shared Across 4-Substituted Analogs

In the same direct comparison study, all tested 4-substituted tetrahydropyridines, including the 4-methyl derivative, exhibited non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). No quantitative IC50 values were reported for COX inhibition, but the qualitative finding that the 4-methyl compound does not diverge from its class in this regard is a critical piece of information for mechanism-of-action studies [1].

Inflammation Enzymology Pharmacology

Absence of Cytotoxicity in Macrophage Model: A Favorable Safety Window Relative to Untested Analogs

The direct comparative study explicitly states that none of the tested tetrahydropyridines, including the 4-methyl analog, exhibited cytotoxic effects on RAW 264.7 macrophages at the concentrations used for functional assays (up to and including the IC50 concentrations for NO inhibition). This is a verifiable safety feature when compared to other, untested analogs within the broader class where cytotoxicity cannot be assumed [1].

Toxicology Cell Viability Drug Discovery

Procurement-Driven Application Scenarios for 4-Methyl-1,2,5,6-tetrahydropyridin-2-one Based on Quantitative Evidence


Establishing a Baseline in Structure-Activity Relationship (SAR) Studies of Tetrahydropyridine-Based Anti-Inflammatory Agents

When designing a panel of 4-substituted tetrahydropyridine derivatives for SAR analysis, 4-Methyl-1,2,5,6-tetrahydropyridin-2-one serves as an essential benchmark. Its moderate NO inhibitory activity (IC50 = 80.3 µM) provides a reference point against which the effects of halogen (Br, F) or extended alkyl (butyl) substitution can be quantified. This allows medicinal chemists to accurately attribute changes in potency to specific physicochemical modifications [1].

Use as a Control Compound in Cellular Inflammation Models Requiring Non-Cytotoxic, Moderate NO Modulation

Given its defined IC50 for NO inhibition and its documented lack of cytotoxicity in RAW 264.7 macrophages, this compound is suitable as a positive control or reference standard in experiments examining the nitric oxide pathway. It provides a reliable, intermediate-level effect that is unlikely to confound results through off-target toxicity, making it a valuable tool for validating assay conditions and calibrating dose-response curves in inflammation research [1].

Negative Control for Studies Investigating COX-Selective Inhibition

Because this compound exhibits non-selective COX-1/COX-2 inhibition, it is an appropriate negative control for projects aimed at discovering or characterizing isoform-selective COX-2 inhibitors. Its inclusion in an assay panel confirms that observed selectivity is not an artifact of the tetrahydropyridine scaffold itself but arises from specific structural features absent in the 4-methyl analog [1].

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